4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt
Description
Structural Characterization and Nomenclature
The molecular formula of 4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt is C7H5D6Cl2NS , with a molecular weight of 218.18 g/mol . The compound features a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) substituted at positions 2 and 4. The 2-position carries a deuterated isopropyl group ([isopropyl-1,1,1,3,3,3-d6]), while the 4-position has a chloromethyl (-CH2Cl) substituent (Figure 1).
IUPAC Name :
4-(Chloromethyl)-2-(1-methylethyl-d6)-1,3-thiazole hydrochloride.
Key Structural Features:
Spectroscopic characterization includes:
Isotopic Labeling Significance of Deuterated Isopropyl Groups
Deuterium incorporation in the isopropyl group serves critical roles in research:
- Metabolic Stability : Deuterium reduces metabolic degradation at the isopropyl site, prolonging the half-life of drug candidates.
- Isotopic Tracing : Enables tracking of the compound in biological systems via mass spectrometry or NMR without radioactive hazards.
- Kinetic Isotope Effects (KIE) : Alters reaction rates in mechanistic studies, aiding in understanding enzymatic or synthetic pathways.
Applications in Drug Development :
Historical Context in Thiazole Derivative Research
Thiazole chemistry originated in 1887 with Hantzsch’s synthesis of thiazoles via α-haloketone and thioamide condensation. Over time, thiazoles became pivotal in medicinal chemistry due to their bioactivity (e.g., antibacterial, antiviral).
Evolution of Deuterated Thiazoles :
- Early 2000s: Deuterium labeling gained traction to enhance drug stability.
- 2020s: Techniques like hydrogen-deuterium exchange (HIE) enabled site-specific deuteration, leading to compounds like 4-(Chloromethyl)-2-[isopropyl-d6]-thiazole.
Role in Modern Chemistry :
Properties
IUPAC Name |
4-(chloromethyl)-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNS.ClH/c1-5(2)7-9-6(3-8)4-10-7;/h4-5H,3H2,1-2H3;1H/i1D3,2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTGNMKKUNFVGV-TXHXQZCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=NC(=CS1)CCl)C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Deuterated Isobutyryl Chloride
Deuterated isobutyric acid reacts with thionyl chloride () under anhydrous conditions to form deuterated isobutyryl chloride (). Key parameters include:
| Parameter | Value |
|---|---|
| Molar ratio (acid:SOCl) | 1:1.2–1.5 |
| Solvent | Dichloromethane |
| Temperature | 0–35°C |
| Yield | 90–95% |
This step avoids side reactions by maintaining low temperatures and controlled reagent addition.
Thioamidation and Cyclization
The deuterated isobutyryl chloride undergoes thioamidation with ammonium sulfide () in aqueous ammonia, forming 2-methylthio-deuterated isobutyramide. Subsequent cyclization with 1,3-dihydroxyacetone () in concentrated sulfuric acid yields the deuterated thiazole core.
Chloromethylation and Hydrochloride Salt Formation
Chloromethylation of the Thiazole Ring
The thiazole intermediate undergoes chloromethylation using paraformaldehyde and hydrochloric acid () under reflux. Deuterium retention is critical; using deuterated solvents (e.g., ) minimizes proton back-exchange.
| Condition | Detail |
|---|---|
| Reagents | Paraformaldehyde, HCl |
| Solvent | Acetone/ |
| Temperature | 70–75°C |
| Yield | 80–85% |
Hydrochloride Salt Precipitation
The free base is treated with concentrated HCl in isopropanol to precipitate the hydrochloride salt. Crystallization at 0°C enhances purity (99.5% by HPLC).
Comparative Analysis of Deuteration Methods
Direct Synthesis vs. Post-Synthetic Deuteration
-
Direct Synthesis : Uses deuterated starting materials (e.g., ) for full deuteration in early steps. Advantages include higher isotopic purity (>99%) but requires costly deuterated reagents.
-
Post-Synthetic Exchange : Exposes the non-deuterated compound to under acidic/basic conditions. However, this method struggles to achieve complete deuteration at all six positions.
Industrial Scalability Challenges
-
Cost : Deuterated isobutyric acid costs ~10× more than its non-deuterated counterpart.
-
Yield Optimization : Cyclization and chloromethylation steps have 10–15% yield drops compared to non-deuterated routes.
Quality Control and Characterization
Spectroscopic Validation
Purity Standards
| Parameter | Requirement |
|---|---|
| HPLC Purity | ≥99% |
| Deuterium Enrichment | ≥99.5% |
| Residual Solvents | <0.1% (ICH guidelines) |
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can be subjected to oxidation and reduction reactions, altering its electronic properties and reactivity.
Deuterium Exchange: The deuterated isopropyl group can undergo deuterium exchange reactions under specific conditions, allowing for the study of kinetic isotope effects.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a thiazole derivative with an amine substituent.
Scientific Research Applications
Basic Information
- Chemical Name : 4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl hydrochloride salt
- Molecular Formula : C7H5Cl2D6NS
- Molecular Weight : 218.18 g/mol
- CAS Number : 1216869-95-2
Structural Characteristics
The compound features a thiazole ring which is known for its biological activity. The presence of the chloromethyl group enhances its reactivity and potential for synthesis into more complex molecules.
Medicinal Chemistry
This compound is primarily utilized in the development of new pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced therapeutic properties.
Case Study: Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to 4-(Chloromethyl)-2-isopropylthiazole have been shown to interact with various molecular targets associated with cancer progression, such as kinases and growth factor receptors .
Biological Research
The compound's isotopic labeling (d6) allows it to be used in metabolic studies where tracking the fate of the molecule in biological systems is crucial. This aspect is particularly beneficial in pharmacokinetics and drug metabolism research.
Case Study: Metabolic Pathway Analysis
In a study focusing on the metabolic pathways of thiazole derivatives, researchers utilized this compound to trace its metabolic products in vivo. The results provided insights into the compound's bioavailability and the enzymatic pathways involved in its metabolism .
Synthesis of Novel Compounds
The chloromethyl group serves as a versatile functional handle for further chemical modifications. This property enables chemists to synthesize novel derivatives that may possess unique biological activities.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed at room temperature | Various thiazole derivatives |
| Electrophilic Aromatic Substitution | Acidic conditions | Functionalized thiazoles |
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The deuterated isopropyl group can influence the compound’s metabolic stability and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-2-isopropyl-4-thiazolyl Hydrochloride Salt: Similar structure but without deuterium labeling.
4-(Bromomethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt: Bromine instead of chlorine.
4-(Chloromethyl)-2-methyl-4-thiazolyl Hydrochloride Salt: Methyl group instead of isopropyl.
Uniqueness
The presence of the deuterated isopropyl group in 4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt makes it unique. This isotopic labeling can provide insights into reaction mechanisms and metabolic pathways that are not accessible with non-deuterated analogs. Additionally, the deuterium atoms can enhance the compound’s stability and alter its biological activity.
Biological Activity
4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl hydrochloride salt is a chemical compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClDNS
- Molecular Weight : 218.18 g/mol
- CAS Number : 1216869-95-2
- Appearance : Colorless thick oil
- Solubility : Soluble in chloroform and dichloromethane
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an antimicrobial agent. The thiazole ring structure is known for its diverse biological activities, including antibacterial and antifungal properties.
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance:
- A study on related thiazole compounds demonstrated effective inhibition against various strains of bacteria, including Gram-positive and Gram-negative species. The presence of halogen substituents (like chlorine) in these compounds often enhances their biological activity due to increased reactivity and interaction with microbial targets .
| Bacterial Strain | IC50 (µM) |
|---|---|
| Staphylococcus aureus | 2.6 |
| Escherichia coli | 4.4 |
| Bacillus subtilis | 2.6 |
The mechanism through which this compound exerts its biological effects may involve:
- Inhibition of Cell Wall Synthesis : Similar thiazole derivatives have been shown to interfere with bacterial cell wall synthesis.
- DNA Interaction : Some studies suggest that halogenated compounds can intercalate into DNA or disrupt DNA repair mechanisms .
- Enzyme Inhibition : Thiazole derivatives may inhibit specific enzymes critical for microbial survival.
Case Studies and Research Findings
Several studies have focused on the biological activities of halogenated thiazole derivatives:
- Carcinogenicity Tests : A study evaluated the carcinogenic potential of related chloromethyl compounds using various assays (Salmonella/microsome assay, DNA repair assay). While this specific compound was not tested directly in these studies, the results indicate that chloromethyl groups can lead to significant biological activity .
- Antimicrobial Efficacy : Research on structurally similar compounds has shown promising results in treating infections caused by resistant strains of bacteria . The effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) is particularly noteworthy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(chloromethyl)-2-[isopropyl-d6]-thiazolyl hydrochloride salt, and how do reaction conditions influence purity?
- Methodological Answer : Three primary methods are documented:
- Sulfuryl chloride in 1,2-dichloroethane (yield: ~64%, purity confirmed via NMR in DMSO-d6) .
- Phosphorus oxychloride in 1,2-dichloroethane (requires aqueous workup; TLC monitoring shows no residual starting material) .
- Sulfoxide chloride in methanol/1,2-dichloroethane (yields a biphasic mixture, requiring methanol recrystallization) .
- Key variables affecting purity include solvent choice, reaction temperature (35–50°C), and post-reaction purification (e.g., recrystallization in methanol). Deuterated isopropyl groups may necessitate inert conditions to prevent proton exchange.
Q. How can researchers validate the structural integrity and isotopic purity of the deuterated isopropyl group?
- Methodological Answer :
- NMR Analysis : Use DMSO-d6 as the solvent to observe characteristic peaks for the deuterated isopropyl group (e.g., absence of proton signals at δ 1.2–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can confirm the molecular ion cluster ([M+H]+) at m/z 184.08 (C5H7Cl2NS) and isotopic enrichment (d6 labeling) .
- Elemental Analysis : Verify %C, %H, and %N to ensure stoichiometric consistency with the deuterated formula.
Advanced Research Questions
Q. What analytical strategies resolve contradictions in reaction yields or by-product formation across synthetic methods?
- Methodological Answer :
- Comparative TLC/HPLC : Monitor reaction progress using TLC (e.g., silica gel, ethyl acetate/hexane) or HPLC with UV detection to identify by-products (e.g., unreacted thiazoline intermediates) .
- Kinetic Studies : Vary reaction time and temperature to map by-product formation (e.g., hydrolysis products in aqueous conditions) .
- Isotopic Cross-Contamination Checks : Use MS to detect protonated impurities in deuterated batches, which may arise from solvent or catalyst interactions .
Q. How does deuteration of the isopropyl group influence the compound’s reactivity in downstream applications (e.g., drug discovery)?
- Methodological Answer :
- Isotope Effects in Kinetics : Compare reaction rates of deuterated vs. non-deuterated analogs in nucleophilic substitutions (e.g., SN2 reactions at the chloromethyl group). Reduced reactivity (kinetic isotope effect, KIE >1) is expected due to C-D bond stability .
- Metabolic Stability Assays : In pharmacological studies, use LC-MS/MS to assess if deuteration slows hepatic metabolism (e.g., cytochrome P450 interactions) .
Q. What role does this compound play in structure-activity relationship (SAR) studies for kinase inhibitors?
- Methodological Answer :
- Scaffold Functionalization : The chloromethyl group enables covalent bonding to cysteine residues in kinase active sites (e.g., EGFR inhibitors). SAR can be explored by substituting the thiazole ring or varying deuterated positions .
- Crystallography & Docking : Co-crystallize derivatives with target kinases (e.g., EGFR) to map binding interactions. Deuterated groups may alter hydrophobic packing or hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
